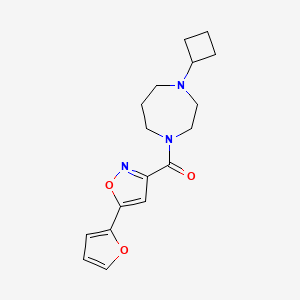
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Compound Development
Research into the compound (4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone and similar structures has led to developments in chemical synthesis techniques. For example, a study on the synthesis of benzo[d]furo[3,2-e][1,4] diazepin-2-ones explores reactions of amino-benzoylbenzo furans to create new ring-systems, demonstrating the breadth of synthetic strategies for developing complex molecules (Ashby & Ramage, 1979). Similarly, innovative approaches have been applied for generating furan-2-one sequences, showcasing the utility of these methods in synthesizing structurally diverse compounds (Sobenina et al., 2011).
Catalysis and Reaction Mechanisms
Significant work has focused on catalysis and reaction mechanisms involving furan derivatives. For instance, the use of phosphomolybdic acid as a catalyst to achieve smooth aza-Piancatelli rearrangement highlights the efficiency of solid acid catalysts in producing cyclopentenone derivatives from furan-2-yl(phenyl)methanol (Reddy et al., 2012). Another study demonstrates the synthesis of hexahydroindolinones through intramolecular Diels-Alder cycloaddition of 2-amido substituted furans, revealing insights into reaction rates and product yields based on electronic properties of pi-bonds (Padwa et al., 1999).
Heterocyclic Compound Synthesis
Research on the synthesis of new classes of cyclic dipeptidyl ureas and polysubstituted furans showcases the diverse applications of this compound and related compounds. These studies illustrate the methodological advancements in generating compounds with potential therapeutic applications (Sañudo et al., 2006; Damavandi et al., 2012).
Antagonist Development
The compound and its variants have been involved in the development of H3 receptor antagonists. A scalable synthesis process has been established for potent H3 receptor antagonists, demonstrating the compound's relevance in pharmacological research (Pippel et al., 2011).
特性
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(14-12-16(23-18-14)15-6-2-11-22-15)20-8-3-7-19(9-10-20)13-4-1-5-13/h2,6,11-13H,1,3-5,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWGCLVBELRXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
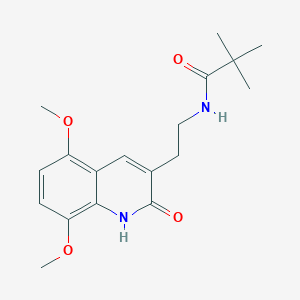
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
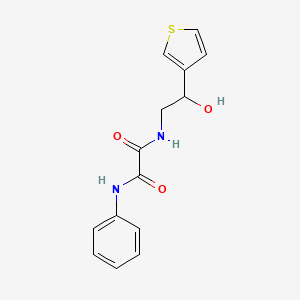
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
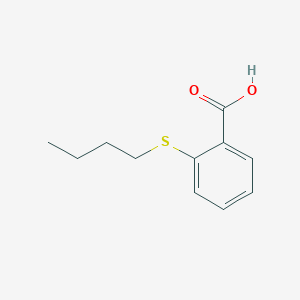
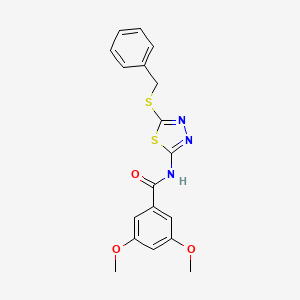

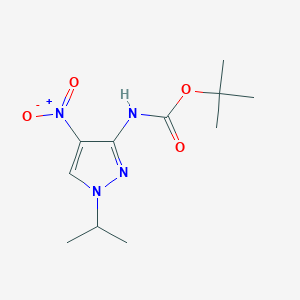
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)
![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)
![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)
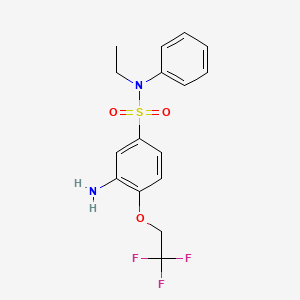
![2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2362399.png)
